Dimethyl 2,2-dimethyl-5-phenyl-2H-pyrrole-3,4-dicarboxylate
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Overview
Description
Dimethyl 2,2-dimethyl-5-phenyl-2H-pyrrole-3,4-dicarboxylate is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This particular compound is characterized by its two ester groups at positions 3 and 4, a phenyl group at position 5, and two methyl groups at position 2. Pyrrole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2,2-dimethyl-5-phenyl-2H-pyrrole-3,4-dicarboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl acetoacetate with aniline in the presence of a catalyst, followed by cyclization and esterification . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2,2-dimethyl-5-phenyl-2H-pyrrole-3,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can yield pyrrole derivatives with different functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents at different positions on the pyrrole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can introduce functional groups like halogens, alkyl, or aryl groups at different positions on the pyrrole ring .
Scientific Research Applications
Dimethyl 2,2-dimethyl-5-phenyl-2H-pyrrole-3,4-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Pyrrole derivatives are explored for their therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties
Mechanism of Action
The mechanism of action of dimethyl 2,2-dimethyl-5-phenyl-2H-pyrrole-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylpyrrole: A simpler pyrrole derivative with two methyl groups at positions 2 and 4.
1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester: A similar compound with ester groups at positions 2 and 4 and methyl groups at positions 3 and 5
Uniqueness
Dimethyl 2,2-dimethyl-5-phenyl-2H-pyrrole-3,4-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of ester groups at positions 3 and 4 and a phenyl group at position 5 differentiates it from other pyrrole derivatives, making it a valuable compound for various applications .
Properties
CAS No. |
61728-55-0 |
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Molecular Formula |
C16H17NO4 |
Molecular Weight |
287.31 g/mol |
IUPAC Name |
dimethyl 2,2-dimethyl-5-phenylpyrrole-3,4-dicarboxylate |
InChI |
InChI=1S/C16H17NO4/c1-16(2)12(15(19)21-4)11(14(18)20-3)13(17-16)10-8-6-5-7-9-10/h5-9H,1-4H3 |
InChI Key |
VHLPSTHENVJCKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=C(C(=N1)C2=CC=CC=C2)C(=O)OC)C(=O)OC)C |
Origin of Product |
United States |
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